Prmt5-IN-31
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Overview
Description
Prmt5-IN-31 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-31 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core scaffold: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core structure.
Functionalization: The core scaffold is then functionalized with various substituents through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities, which are useful for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
Scientific Research Applications
Prmt5-IN-31 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of PRMT5 in cancer progression and to develop targeted cancer therapies
Epigenetics: This compound helps in understanding the epigenetic regulation of gene expression by inhibiting PRMT5-mediated methylation
Drug Development: The compound serves as a lead molecule for developing new PRMT5 inhibitors with improved efficacy and selectivity
Biological Studies: It is used in various biological assays to investigate the function of PRMT5 in cellular processes such as RNA splicing and signal transduction
Mechanism of Action
Prmt5-IN-31 exerts its effects by inhibiting the enzymatic activity of PRMT5. The compound binds to the active site of PRMT5, preventing it from catalyzing the methylation of arginine residues on target proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .
Comparison with Similar Compounds
Prmt5-IN-31 is compared with other PRMT5 inhibitors such as:
GSK3326595: Another PRMT5 inhibitor with a different chemical structure but similar inhibitory activity.
EPZ015666: A selective PRMT5 inhibitor with distinct pharmacokinetic properties.
JNJ-64619178: A potent PRMT5 inhibitor with a unique mechanism of action .
This compound is unique due to its specific binding affinity and selectivity for PRMT5, making it a valuable tool for studying the enzyme’s function and developing targeted therapies .
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1 |
InChI Key |
MBVMUGJPXQTTTC-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=C2)C[C@@H](CN3CCC4=CC=CC=C4C3)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O |
Origin of Product |
United States |
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